Cholesteryl linolenate

概要

説明

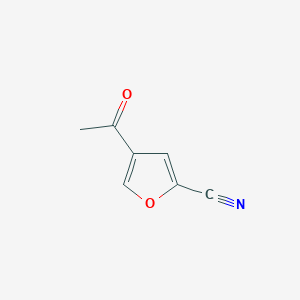

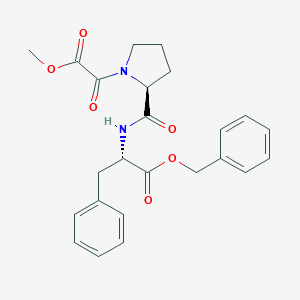

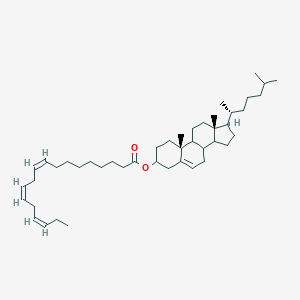

Cholesterol ?-Linolenate, also known as cholesteryl linolenate, is a cholesterol ester formed by the esterification of cholesterol with linolenic acid. This compound is a member of the cholesteryl esters class, which are essential components of low-density lipoproteins (LDL) in the human body. Cholesterol ?-Linolenate plays a crucial role in lipid metabolism and is involved in various biological processes, including cell membrane structure and function .

作用機序

コレステロール α-リノレン酸エステルは、いくつかのメカニズムを通じてその効果を発揮します。

脂質代謝: 体内におけるコレステロールと脂肪酸の輸送と貯蔵に関与しています。

細胞膜構造: 細胞膜の構造的完全性と流動性に寄与しています。

酵素的加水分解: リパーゼによって加水分解され、遊離コレステロールとリノレン酸が生成され、さらに体内での代謝が行われます.

類似化合物:

コレステリルオレエート: オレイン酸と結合して形成される別のコレステロールエステルで、脂質代謝と細胞膜構造に関与しています。

コレステリルリノレエート: リノール酸と結合して形成され、コレステロール α-リノレン酸エステルと同様の特性と機能を共有しますが、不飽和度が異なります。

コレステリラルキドン酸エステル: アラキドン酸と結合して形成され、炎症プロセスと細胞シグナル伝達に関与しています.

独自性: コレステロール α-リノレン酸エステルは、その高い不飽和度のために、他のコレステロールエステルと比較して酸化を受けやすいという特徴があります。 この特性は、脂質酸化とその細胞膜や脂質代謝への影響を研究する上で重要です .

生化学分析

Biochemical Properties

Cholesteryl Linolenate interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of receptor-LDL complexes, which are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It plays a crucial role in the genesis of diseases like atherosclerosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound on cellular function can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Cholesterol ?-Linolenate can be synthesized through the esterification of cholesterol with linolenic acid. One common method involves the ester interchange reaction, where cholesteryl acetate reacts with the methyl ester of linolenic acid in the presence of sodium ethylate as a catalyst . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of cholesterol ?-Linolenate follows similar synthetic routes but on a larger scale. The process involves the esterification of cholesterol with linolenic acid using acid catalysts or enzymatic methods. The reaction conditions are optimized to achieve high yields and purity, and the final product is purified using techniques such as thin-layer chromatography and crystallization .

化学反応の分析

反応の種類: コレステロール α-リノレン酸エステルは、以下を含むさまざまな化学反応を起こします。

酸化: リノレン酸部分の二重結合は酸化を受けやすく、ヒドロペルオキシドやその他の酸化生成物が生成されます。

加水分解: エステル結合はリパーゼによって加水分解され、遊離コレステロールとリノレン酸が生成されます。

エステル交換: コレステロール α-リノレン酸エステルは、他の脂肪酸またはアルコールとのエステル交換反応を起こすことができます。

一般的な試薬および条件:

酸化: 酸素または過マンガン酸カリウムなどの酸化剤。

加水分解: リパーゼ酵素または酸性/塩基性加水分解条件。

エステル交換: エトキシナトリウムやリパーゼなどの触媒の存在下でアルコールまたは脂肪酸。

生成される主な生成物:

酸化: ヒドロペルオキシド、アルデヒド、ケトン。

加水分解: 遊離コレステロールとリノレン酸。

エステル交換: 新しいコレステロールエステルと遊離脂肪酸またはアルコール.

科学的研究の応用

コレステロール α-リノレン酸エステルは、科学研究においてさまざまな応用があります。

化学: 脂質酸化やエステル化反応を研究するためのモデル化合物として使用されます。

生物学: 細胞膜の構造と機能における役割、および脂質代謝への関与について調査されています。

医学: 脂質プロファイルやコレステロール代謝への影響により、心臓血管疾患における潜在的な治療効果について調査されています。

類似化合物との比較

Cholesteryl Oleate: Another cholesterol ester formed with oleic acid, involved in lipid metabolism and cell membrane structure.

Cholesteryl Linoleate: Formed with linoleic acid, it shares similar properties and functions with cholesterol ?-Linolenate but differs in the degree of unsaturation.

Cholesteryl Arachidonate: Formed with arachidonic acid, it plays a role in inflammatory processes and cell signaling.

Uniqueness: Cholesterol ?-Linolenate is unique due to its high degree of unsaturation, which makes it more susceptible to oxidation compared to other cholesterol esters. This property is significant in studying lipid oxidation and its effects on cell membranes and lipid metabolism .

特性

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-9,11-12,14-15,26,35-36,38-42H,7,10,13,16-25,27-34H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMCIBHUFSIWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862983 | |

| Record name | Cholest-5-en-3-yl octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2545-22-4 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z,15Z)-9,12,15-octadecatrienoate] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl (Z,Z,Z)-octadeca-9,12,15-trien-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)

![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)